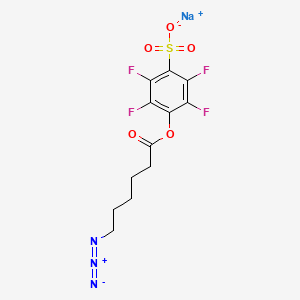

6-Azidohexanoic Acid STP Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H10F4N3NaO5S |

|---|---|

Molecular Weight |

407.28 g/mol |

IUPAC Name |

sodium 4-(6-azidohexanoyloxy)-2,3,5,6-tetrafluorobenzenesulfonate |

InChI |

InChI=1S/C12H11F4N3O5S.Na/c13-7-9(15)12(25(21,22)23)10(16)8(14)11(7)24-6(20)4-2-1-3-5-18-19-17;/h1-5H2,(H,21,22,23);/q;+1/p-1 |

InChI Key |

PNXWYBGSQOPUKQ-UHFFFAOYSA-M |

Canonical SMILES |

C(CCC(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)CCN=[N+]=[N-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

6-Azidohexanoic Acid STP Ester: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azidohexanoic Acid STP Ester is a versatile, amine-reactive, and water-soluble labeling reagent crucial for advanced bioconjugation applications.[][2] This compound serves as a critical linker molecule, enabling the covalent attachment of an azide (B81097) functional group to proteins, antibodies, and other biomolecules containing primary amines.[2] The presence of the terminal azide group allows for subsequent "click chemistry" reactions, providing a powerful and highly specific method for attaching probes, drugs, or other molecules of interest.[2]

This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed experimental protocol for its use in protein labeling, and a summary of its key applications.

Core Features and Advantages

This compound possesses two key reactive moieties:

-

4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) Ester: This amine-reactive group forms a stable covalent amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[2] A significant advantage of the STP ester over the more common N-hydroxysuccinimide (NHS) ester is its enhanced stability towards hydrolysis in aqueous media.[] This superior stability leads to more efficient and reproducible labeling of biomolecules, particularly in applications where organic co-solvents are not desirable.[]

-

Azide Group: This functional group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems. It specifically reacts with terminal alkynes, BCN (bicyclo[6.1.0]nonyne), or DBCO (dibenzocyclooctyne) moieties through "click chemistry" to form a stable triazole linkage.[2]

The water-solubility of this reagent makes it particularly suitable for labeling biomolecules in aqueous buffers without the need for organic solvents, which can be detrimental to protein structure and function.[] It is an ideal choice for labeling cell surface proteins due to its membrane impermeability.[]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Weight | 407.27 g/mol | [] |

| Chemical Formula | C₁₂H₁₀F₄N₃NaO₅S | [] |

| Purity | >95% (HPLC) | [] |

| Appearance | White to slightly grey crystalline solid | [] |

| Solubility | Water, DMSO, DMF | [] |

| Storage | -20°C, desiccated | [] |

| Spacer Arm Mass | 84.1 daltons | [] |

Synthesis of this compound

Step 1: Synthesis of 6-Azidohexanoic Acid

6-Azidohexanoic acid is synthesized from 6-bromohexanoic acid and sodium azide in an organic solvent like dimethylformamide (DMF).

Step 2: Esterification to form this compound

The carboxylic acid of 6-azidohexanoic acid is then activated and reacted with 4-sulfo-2,3,5,6-tetrafluorophenol to form the final STP ester. This is a general representation of an esterification reaction.

Experimental Protocol: Protein Labeling

This protocol provides a general procedure for labeling a protein with this compound. The molar ratios and reaction conditions may need to be optimized for specific proteins and applications.

Materials

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the STP ester.

-

-

Prepare the this compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the ester solution dropwise while gently vortexing.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quench the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted STP ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Remove excess, unreacted labeling reagent by size-exclusion chromatography or dialysis.

-

Bioconjugation Workflow

The use of this compound typically follows a two-step bioconjugation workflow. The first step is the labeling of the biomolecule with the azide group, and the second is the "click" reaction to attach the molecule of interest.

Applications

The versatility of this compound makes it a valuable tool in various research and development areas:

-

Drug Development: For the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody to target cancer cells.

-

Proteomics and Cellular Imaging: For attaching fluorescent probes or biotin (B1667282) tags to proteins for detection, visualization, and purification.

-

Polymer Chemistry: As a building block for creating functionalized polymers for use in coatings, adhesives, and biomedical devices.[3]

-

Diagnostics: In the development of diagnostic assays where the azide group can be used to immobilize proteins onto surfaces or to attach signaling molecules.[3]

Conclusion

This compound is a highly efficient and stable reagent for introducing an azide functionality onto biomolecules. Its water-solubility and the enhanced stability of the STP ester group offer significant advantages for bioconjugation in aqueous environments. The two-step labeling and click chemistry approach provides a robust and specific method for the development of complex bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

6-Azidohexanoic Acid STP Ester chemical properties

An In-Depth Technical Guide to 6-Azidohexanoic Acid STP Ester: Core Chemical Properties and Applications

For researchers, scientists, and professionals in drug development, 6-Azidohexanoic Acid STP (Sulfo-tetrafluorophenyl) Ester is a valuable tool for bioconjugation. This amine-reactive, water-soluble labeling reagent provides an efficient means of introducing an azide (B81097) group onto proteins, antibodies, and other biomolecules containing primary amines. The presence of the azide allows for subsequent "click chemistry" reactions, enabling the attachment of a wide array of reporter molecules, drugs, or other functionalities. This guide delves into the core chemical properties, experimental protocols, and key applications of this versatile crosslinker.

Core Chemical and Physical Properties

This compound is characterized by its high purity and solubility in aqueous solutions, a key advantage for biological applications.[1][2][3][4] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₀F₄N₃NaO₅S | [1][2][4][5] |

| Molecular Weight | 407.27 g/mol | [1][2][4][5][6] |

| Appearance | White to slightly grey crystalline solid | [1][4][5][6] |

| Purity | ≥95% (typically analyzed by HPLC) | [1][4][5] |

| Solubility | Soluble in Water, DMSO, and DMF | [1][4][5] |

| Storage Conditions | -20°C, desiccated | [1][2][4][5] |

| Shipping Conditions | Ambient temperature | [1][2][4][5] |

Reactivity and Mechanism of Action

The primary utility of this compound lies in its ability to react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1][2][3] The STP ester is an excellent alternative to the more common N-hydroxysuccinimide (NHS) ester, offering greater stability towards hydrolysis in aqueous media.[1][2][4] This enhanced stability leads to more efficient and reproducible labeling of biomolecules, particularly in applications where organic co-solvents are not desired.[1][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the STP ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the sulfo-tetrafluorophenyl leaving group.

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

The following is a general protocol for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-50 mM stock solution.

-

Labeling Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved STP ester to the protein solution. The optimal molar excess should be determined empirically.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

-

-

Purification:

-

Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.

-

Collect the fractions containing the labeled protein.

-

-

Characterization and Storage:

-

Confirm the successful labeling and determine the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry).

-

Store the labeled protein under conditions appropriate for its stability, typically at -20°C or -80°C.

-

Experimental Workflow

The general workflow for a protein labeling experiment using this compound is outlined below.

References

An In-Depth Technical Guide to the Mechanism of Action of 6-Azidohexanoic Acid STP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key applications of 6-Azidohexanoic Acid STP (Sulfo-Tetrafluorophenyl) Ester. This amine-reactive, water-soluble labeling reagent is a powerful tool in bioconjugation and proteomics, enabling the stable and efficient modification of biomolecules for a wide range of downstream applications.

Core Mechanism of Action

The utility of 6-Azidohexanoic Acid STP Ester lies in its bifunctional nature, facilitating a two-step bioconjugation strategy. This process involves an initial amine-reactive labeling step followed by a bioorthogonal "click" chemistry reaction.

Step 1: Amine-Reactive Labeling

The primary mechanism of action is the acylation of primary amines on biomolecules by the Sulfo-Tetrafluorophenyl (STP) ester.[1][2][3] STP esters are highly reactive towards the nucleophilic primary amino groups found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[4][][6] This reaction results in the formation of a stable and covalent amide bond, effectively tethering the 6-azidohexanoic acid moiety to the target biomolecule.[1][7]

The reaction is favored under slightly alkaline conditions, typically between pH 7.2 and 8.5.[8][9] At this pH, the primary amines are sufficiently deprotonated to act as effective nucleophiles, while the hydrolysis of the STP ester, a competing reaction, is minimized.[][8] One of the key advantages of STP esters over the more traditional N-hydroxysuccinimide (NHS) and sulfo-NHS esters is their significantly greater stability in aqueous media, which leads to more efficient and reproducible labeling.[1][7]

Step 2: Bioorthogonal Click Chemistry

Following the successful labeling of the biomolecule with the azide (B81097) group, this bioorthogonal handle can be utilized for a variety of "click" chemistry reactions. Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, and can be performed in complex biological environments without interfering with native biochemical processes.[10]

The most common click chemistry reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide-modified biomolecule is reacted with a molecule containing a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[11]

Alternatively, for applications in living cells where the cytotoxicity of copper is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. This copper-free click chemistry utilizes a strained cyclooctyne (B158145) derivative (e.g., DBCO, BCN) that reacts specifically with the azide group without the need for a metal catalyst.[2]

Quantitative Data

Table 1: Comparative Stability of Amine-Reactive Esters in Aqueous Buffers

| Ester Type | Relative Stability in Aqueous Buffer | Half-life of NHS Ester at 0°C |

| STP Ester | High | Data not available |

| Sulfo-NHS Ester | Moderate | ~4-5 hours at pH 7.0 |

| NHS Ester | Low | ~10 minutes at pH 8.6 |

The efficiency of the labeling reaction is dependent on several factors, including the concentration of the protein and the labeling reagent, the reaction buffer composition, and the incubation time and temperature. Optimizing the molar excess of the this compound is crucial to achieve the desired degree of labeling (DOL) without causing protein precipitation or loss of biological activity.[8]

Table 2: General Guidelines for Optimizing Labeling Efficiency

| Parameter | Recommendation | Rationale |

| Protein Concentration | > 2 mg/mL | Higher concentrations favor the bimolecular reaction with the amine over the competing hydrolysis of the ester.[8] |

| Molar Excess of STP Ester | 10- to 50-fold | A higher molar excess is generally required for more dilute protein solutions to drive the reaction to completion.[4] |

| Reaction pH | 7.2 - 8.5 | Balances the nucleophilicity of the amine with the stability of the STP ester.[8] |

| Reaction Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the STP ester.[8] |

| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C | Lower temperatures can be used to further minimize hydrolysis, but require longer incubation times.[4] |

Experimental Protocols

The following is a detailed protocol for the labeling of a protein with this compound and subsequent click chemistry reaction.

Protein Labeling with this compound

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5)

-

Quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.

-

-

Prepare the this compound Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the required amount of the ester in a minimal volume of anhydrous DMSO or DMF to create a 10 mM stock solution.

-

-

Perform the Labeling Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 20-fold molar excess is a good starting point for optimization.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quench the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted STP ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (500 mM in water, prepare fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

Procedure:

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

-

-

Prepare the Catalyst:

-

In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

-

-

Initiate the Click Reaction:

-

Add the CuSO₄/sodium ascorbate mixture to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purify the Conjugate:

-

Remove the excess reagents by passing the reaction mixture through a desalting column or by dialysis.

-

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 3. rsc.org [rsc.org]

- 4. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. help.lumiprobe.com [help.lumiprobe.com]

6-Azidohexanoic Acid STP Ester solubility and stability

An In-depth Technical Guide to 6-Azidohexanoic Acid STP Ester: Solubility and Stability

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of crosslinking agents is paramount for successful bioconjugation, diagnostics, and drug delivery system development. 6-Azidohexanoic Acid STP (4-Sulfo-2,3,5,6-tetrafluorophenyl) Ester is an amine-reactive, water-soluble labeling reagent that offers distinct advantages over traditional N-hydroxysuccinimide (NHS) and sulfo-NHS esters. This guide provides a comprehensive overview of its solubility and stability, supported by experimental considerations and logical workflows.

Core Properties of this compound

This compound is a bifunctional molecule featuring a terminal azide (B81097) group for click chemistry applications and an amine-reactive STP ester for covalent amide bond formation with primary amines on biomolecules such as proteins and antibodies[1][2][3]. A key characteristic of this reagent is its enhanced stability in aqueous media compared to its NHS and sulfo-NHS counterparts, leading to more efficient and reproducible labeling procedures[1][4][5].

Solubility Profile

The solubility of a labeling reagent is a critical factor in experimental design, particularly when working with sensitive biological samples that may be intolerant to organic solvents. This compound is notable for its excellent water solubility[1][2][3][4][5][6].

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [4][5][6] |

| DMSO (Dimethyl Sulfoxide) | Soluble | [4][5][6] |

| DMF (Dimethylformamide) | Soluble | [4][5][6] |

This high water solubility makes it an ideal choice for applications where the inclusion of organic co-solvents could be detrimental or complicated[1][4][5].

Stability Characteristics

The stability of the reactive ester is crucial for achieving high conjugation efficiency. The STP ester moiety of 6-Azidohexanoic Acid provides superior stability against hydrolysis in aqueous environments when compared to NHS and sulfo-NHS esters[1][3][4][5].

Qualitative Stability Assessment:

| Feature | Description | Reference(s) |

| Hydrolytic Stability in Aqueous Media | Displays significantly better stability towards hydrolysis in aqueous media compared to NHS and sulfo-NHS esters. This results in more efficient and reproducible labeling of biopolymers. | [1][3][4][5] |

| Rate of Hydrolysis | Undergoes hydrolysis in aqueous media at a much slower rate than 6-Azidohexanoic Acid Sulfo-NHS Ester, allowing for more efficient labeling of biomolecules in aqueous solutions. | [1][4][5] |

| Storage Conditions | For long-term stability, the solid reagent should be stored at -20°C and desiccated.[2][4][5] It is typically shipped at ambient temperature.[2][4][5][7] |

Comparative Stability of Related Esters (for context):

| Ester Type | pH Condition | Temperature | Half-life of Hydrolysis | Reference(s) |

| NHS Esters | 7.0 | 0°C | 4 - 5 hours | [8][9][10] |

| NHS Esters | 8.6 | 4°C | 10 minutes | [8][9][10] |

| NHS Esters | 7.0 | Room Temp. | ~7 hours | [11] |

| NHS Esters | 9.0 | Room Temp. | minutes | [11] |

The rate of hydrolysis for NHS esters is significantly influenced by pH, with stability decreasing as the pH increases[8][9][12].

Experimental Protocols and Considerations

The following are generalized protocols for utilizing this compound in bioconjugation reactions and for assessing its stability.

General Protocol for Protein Labeling

This protocol outlines a general workflow for the covalent modification of proteins with this compound.

Caption: Workflow for protein labeling with this compound.

Methodology Details:

-

Buffer Selection: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers, at a pH range of 7.2-8.5[8][13]. Amine-containing buffers like Tris will compete with the target molecule for reaction with the ester[13].

-

Reagent Preparation: Prepare a stock solution of this compound in water, DMSO, or DMF immediately before use[13].

-

Reaction Conditions: The reaction is typically carried out for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C[12]. The optimal reaction time and temperature should be determined empirically for each specific application.

-

Quenching: The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine[8][13].

-

Purification: Removal of unreacted labeling reagent and byproducts is typically achieved through dialysis or size-exclusion chromatography.

Protocol for Assessing Ester Hydrolysis

The stability of the STP ester can be indirectly assessed by monitoring the release of the 4-sulfo-2,3,5,6-tetrafluorophenol byproduct, which may have a distinct UV absorbance, similar to how NHS ester hydrolysis is monitored by the release of N-hydroxysuccinimide (NHS) at 260-280 nm[8][14].

Caption: Workflow for determining the hydrolytic stability of STP ester.

Methodology Details:

-

Solution Preparation: Dissolve the this compound in an amine-free buffer at the desired pH (e.g., 7.4 and 8.5).

-

Spectrophotometric Monitoring: Use a spectrophotometer to measure the absorbance at the λmax of the 4-sulfo-2,3,5,6-tetrafluorophenol leaving group. This would need to be determined experimentally. For NHS esters, this is typically 260-280 nm[8][14].

-

Kinetic Analysis: Record the absorbance at regular time intervals. The rate of hydrolysis can be determined from the change in absorbance over time. The half-life (t½) is the time required for half of the ester to hydrolyze.

Logical Relationship of Reaction Components

The success of the bioconjugation reaction depends on the competition between the aminolysis (reaction with the amine) and hydrolysis (reaction with water). The favorable stability of the STP ester shifts this balance towards more efficient aminolysis.

Caption: Competing aminolysis and hydrolysis reactions of STP ester.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound, 2586197-38-6 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 6. This compound | AxisPharm [axispharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. benchchem.com [benchchem.com]

- 13. covachem.com [covachem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to Amine-Reactive Labeling Reagents for Proteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of amine-reactive labeling reagents, their application in protein modification, and detailed methodologies for successful bioconjugation. It is designed to be a valuable resource for professionals in the life sciences who utilize labeled proteins for a wide array of applications, from basic research to drug development.

Introduction to Amine-Reactive Labeling

Amine-reactive labeling is a fundamental biochemical technique used to covalently attach a variety of molecules, such as fluorescent dyes, biotin, or crosslinkers, to proteins.[1] This process primarily targets the primary amino groups (-NH2) found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[1] Due to the typical surface exposure and abundance of lysine residues in most proteins, amine-reactive chemistry offers a straightforward and versatile method for protein labeling.[2]

The selection of the appropriate amine-reactive reagent is critical and depends on the specific application, the desired properties of the final conjugate, and the characteristics of the protein of interest. This guide will delve into the major classes of amine-reactive reagents, their chemical properties, and provide practical guidance for their use.

Major Classes of Amine-Reactive Reagents

The most common amine-reactive functional groups used for protein labeling are N-hydroxysuccinimide (NHS) esters, isothiocyanates, sulfonyl chlorides, and tetrafluorophenyl (TFP) esters.[1] Each class exhibits distinct reactivity, stability, and forms a unique covalent bond with the protein.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds with primary amines.[3][4] The reaction is most efficient at a slightly basic pH, typically between 8.3 and 8.5, where the primary amino groups are deprotonated and thus more nucleophilic.[3][5] A significant consideration when using NHS esters is their susceptibility to hydrolysis in aqueous solutions, which competes with the labeling reaction and can reduce efficiency.[4][6] Water-soluble versions, sulfo-NHS esters, are available to facilitate labeling in aqueous environments without the need for organic solvents.[7]

Reaction Chemistry: NHS Ester with a Primary Amine

Isothiocyanates

Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[8] Similar to NHS esters, this reaction is favored at an alkaline pH.[8] While widely used, particularly in the form of fluorescein (B123965) isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC), the resulting thiourea bond is generally considered to be less stable over time compared to the amide bond formed by NHS esters.[5][9][10]

Reaction Chemistry: Isothiocyanate with a Primary Amine

Sulfonyl Chlorides

Sulfonyl chlorides react with primary amines to form highly stable sulfonamide bonds.[11] This reaction also proceeds optimally at a basic pH, typically between 9 and 10.[11] While the resulting sulfonamide linkage is very stable, sulfonyl chlorides can also react with other nucleophiles such as sulfhydryl and hydroxyl groups, which can lead to less specific labeling compared to NHS esters.[11][12]

Reaction Chemistry: Sulfonyl Chloride with a Primary Amine

Tetrafluorophenyl (TFP) Esters

Tetrafluorophenyl (TFP) esters are another class of amine-reactive reagents that form stable amide bonds, similar to NHS esters.[13][14] A key advantage of TFP esters is their increased resistance to spontaneous hydrolysis in aqueous solutions compared to NHS esters, which can lead to higher labeling efficiency and better reproducibility.[13][15]

Reaction Chemistry: TFP Ester with a Primary Amine

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. MAPK Signaling Antibodies [rockland.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. lukaswittmann.com [lukaswittmann.com]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 11. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. researchgate.net [researchgate.net]

- 14. EGF Receptor Stalls upon Activation as Evidenced by Complementary Fluorescence Correlation Spectroscopy and Fluorescence Recovery after Photobleaching Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

A Researcher's Deep Dive into Protein Modification via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide to the Core Principles and Practical Application of Click Chemistry for Protein Modification.

In the landscape of bioconjugation, "click chemistry" has emerged as a revolutionary tool, offering unparalleled efficiency and specificity in the modification of complex biomolecules.[1][2] This guide provides an in-depth exploration of the two cornerstone click chemistry reactions for protein modification: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the core principles, provide detailed experimental protocols, present quantitative data for comparative analysis, and offer visual workflows to empower researchers in harnessing the full potential of this transformative technology.

Core Principles: The Power of Bioorthogonal Reactions

At the heart of click chemistry lies the concept of bioorthogonality. This refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[3] The azide (B81097) and alkyne functional groups, which are virtually absent in biological systems, form the basis of the most common click reactions, ensuring that the modification is highly selective for the intended target.[4][5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Original" Click Reaction

The CuAAC reaction is a highly efficient and reliable method for forming a stable triazole linkage between a terminal alkyne and an azide.[6][7] This reaction is characterized by its rapid kinetics and high yields, often approaching 100%.[7][8] The key to this transformation is the use of a copper(I) catalyst, which dramatically accelerates the rate of the cycloaddition.[9]

However, the requirement for a copper catalyst can present challenges in biological systems due to its potential cytotoxicity.[9] To mitigate this, various ligands have been developed to stabilize the Cu(I) oxidation state and protect cells from copper-induced damage.[8][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative

To address the concerns of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative.[11][12] This reaction utilizes a cyclooctyne (B158145), a highly strained alkyne, which readily reacts with an azide without the need for a catalyst.[11] The relief of ring strain provides the thermodynamic driving force for the reaction.

While generally safer for live-cell applications, SPAAC reactions typically exhibit slower kinetics compared to CuAAC.[13] The choice between CuAAC and SPAAC, therefore, often involves a trade-off between reaction speed and biocompatibility.[14]

Quantitative Data Presentation: A Comparative Analysis

To aid in the selection of the appropriate click chemistry method, the following tables summarize key quantitative data for CuAAC and SPAAC reactions in the context of protein modification.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne) | [15] |

| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours | [15] |

| Typical Reactant Concentration | >10 µM | Can be higher to achieve reasonable reaction times | [15] |

| Yields | Near-quantitative | Generally high, but can be lower than CuAAC | [8][15] |

| Biocompatibility | Limited by copper toxicity | Excellent, widely used for in vivo applications | [15] |

| Cyclooctyne Reagent | Second-Order Rate Constant (k, M⁻¹s⁻¹) with Benzyl Azide | References |

| Sondheimer dialkyne | Varies with substitution | [16] |

| Dibenzocyclooctyne (DBCO) derivatives | High reaction activity | [17] |

| Sulfo DBCO-amine | 0.32–1.22 M⁻¹s⁻¹ (depending on buffer and pH) | [18][19] |

Experimental Protocols: Detailed Methodologies

The following are detailed protocols for performing CuAAC and SPAAC reactions for protein modification.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines a general procedure for labeling a protein containing a terminal alkyne with an azide-functionalized molecule.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid Tris buffers)[20]

-

Azide-functionalized reporter molecule (e.g., fluorescent dye-azide, biotin-azide)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[21]

-

Copper-chelating ligand (e.g., THPTA, TBTA) stock solution (e.g., 50 mM in water or DMSO)[21]

-

Reducing agent: Sodium ascorbate (B8700270) stock solution (prepare fresh, e.g., 100 mM in water)[20][21]

-

Aminoguanidine (B1677879) hydrochloride stock solution (optional, as a scavenger for reactive byproducts, e.g., 100 mM in water)[21]

-

Degassing equipment (optional, but recommended)[20]

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized reporter molecule in the reaction buffer. The final concentration of the protein is typically in the range of 1-50 µM.[22] A 2- to 10-fold molar excess of the azide reporter is often used.[20]

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions to the desired final concentrations. A ligand-to-copper ratio of 5:1 is commonly used to protect the Cu(I) state.[20][21]

-

Initiate the Reaction: Add the catalyst premix to the protein-azide mixture.

-

Add the Reducing Agent: To initiate the click reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 5 mM.[21] If using, add aminoguanidine at this step to a final concentration of 5 mM.[21]

-

Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours.[20][23] Protect the reaction from light if using a fluorescent reporter.[23]

-

Quenching and Purification: The reaction can be quenched by adding EDTA to chelate the copper. Purify the labeled protein using standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol describes a general procedure for labeling an azide-modified protein with a cyclooctyne-functionalized molecule.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, HEPES)

-

Cyclooctyne-functionalized reporter molecule (e.g., DBCO-dye, BCN-biotin) dissolved in a compatible solvent like DMSO

-

Reaction buffer (e.g., PBS pH 7.4)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, dissolve the azide-modified protein in the reaction buffer to the desired final concentration.

-

Add the Cyclooctyne Reagent: Add the cyclooctyne-functionalized reporter molecule to the protein solution. A 3- to 10-fold molar excess of the cyclooctyne is typically used.[15] The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <10%) to maintain protein stability.[15]

-

Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the cyclooctyne and the concentrations of the reactants.[15]

-

Purification: Purify the labeled protein using standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted cyclooctyne reagent.

Mandatory Visualization: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental workflows of CuAAC and SPAAC for protein modification.

Caption: General experimental workflow for a CuAAC bioconjugation reaction.

Caption: General experimental workflow for a SPAAC bioconjugation reaction.[15]

Caption: Conceptual signaling pathway illustrating protein modification and labeling.

Conclusion

Click chemistry has undeniably revolutionized the field of protein modification, providing researchers with robust and versatile tools for a wide array of applications, from fundamental biological studies to the development of novel therapeutics.[21][24] The choice between the rapid and high-yielding CuAAC and the highly biocompatible SPAAC allows for a tailored approach to bioconjugation, depending on the specific experimental needs. By understanding the core principles, leveraging quantitative data for informed decision-making, and adhering to detailed experimental protocols, researchers can confidently and effectively apply click chemistry to unlock new frontiers in protein science and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Click-&-Go™ Click Chemistry Reaction Buffer Kit | CRB7108379 [biosynth.com]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 13. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. benchchem.com [benchchem.com]

- 21. jenabioscience.com [jenabioscience.com]

- 22. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]

- 23. broadpharm.com [broadpharm.com]

- 24. mdpi.com [mdpi.com]

6-Azidohexanoic Acid STP Ester: An In-Depth Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Azidohexanoic Acid STP (Sulfotetrafluorophenyl) Ester, a versatile reagent for bioconjugation. Tailored for professionals in research and drug development, this document details the reagent's chemical properties, applications, and provides step-by-step experimental protocols.

Introduction

6-Azidohexanoic Acid STP Ester is a water-soluble, amine-reactive crosslinker that plays a crucial role in modern bioconjugation and proteomics.[1][2][3] It serves as a valuable tool for introducing an azide (B81097) functionality onto proteins, antibodies, and other biomolecules containing primary amines. This azide group can then be utilized in highly specific "click chemistry" reactions, enabling the attachment of a wide range of reporter molecules, drugs, or other probes.[4]

The key advantage of the STP ester over the more common N-hydroxysuccinimide (NHS) esters lies in its enhanced stability in aqueous solutions.[1][5] This increased hydrolytic stability leads to more efficient and reproducible labeling of biomolecules, particularly in applications where organic co-solvents are not desired.[1][5]

Chemical and Physical Properties

This compound is characterized by a six-carbon linker containing a terminal azide group and an amine-reactive sulfotetrafluorophenyl ester.

| Property | Value | Reference(s) |

| Synonyms | 6-Azidohexanoic acid 4-sulfotetrafluorophenyl ester | [6] |

| Molecular Formula | C₁₂H₁₀F₄N₃NaO₅S | [1][2] |

| Molecular Weight | 407.27 g/mol | [1][2] |

| Appearance | White to slightly grey crystalline solid | [1][2] |

| Solubility | Water, DMSO, DMF | [1][2] |

| Storage Conditions | -20°C, desiccated | [1][2] |

Core Applications

The primary application of this compound is in the two-step modification of biomolecules.

-

Amine-Reactive Labeling: The STP ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond. This reaction efficiently introduces a bioorthogonal azide handle onto the target molecule.[1]

-

Click Chemistry: The incorporated azide group serves as a reactive partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific and efficient conjugation of molecules containing a terminal alkyne or a strained cyclooctyne, respectively.[4]

This two-step approach is widely used in:

-

Antibody-Drug Conjugate (ADC) Development: For the site-specific attachment of cytotoxic drugs to antibodies.[7][8]

-

Proteomics and Protein Analysis: For the attachment of fluorescent dyes, biotin, or other affinity tags for detection and purification.

-

Cell Surface Labeling: Its water-solubility and membrane impermeability make it ideal for labeling extracellular proteins on living cells.[1]

Data Presentation: Stability and Reactivity

A significant advantage of STP esters is their superior stability in aqueous environments compared to NHS esters. This translates to a longer half-life in solution, allowing for more controlled and efficient labeling reactions.

Table 1: Comparative Hydrolytic Stability of Amine-Reactive Esters

| pH | Temperature | Half-life of NHS Ester | Half-life of STP Ester | Reference(s) |

| 7.0 | 0°C | 4-5 hours | Significantly longer | [9][10] |

| 8.0 | Room Temp. | ~1 hour | Significantly longer | [10] |

| 8.6 | 4°C | ~10 minutes | Significantly longer | [9][10] |

Experimental Protocols

The following are detailed protocols for the use of this compound in bioconjugation.

Protein/Antibody Labeling with this compound

This protocol describes the general procedure for labeling a protein or antibody with this compound. Optimal conditions may vary depending on the specific biomolecule.

Materials:

-

Protein/antibody solution (in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein or antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

-

Adjust the protein concentration to 2-10 mg/mL.

-

-

Prepare the STP Ester Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

-

Perform the Labeling Reaction:

-

Add the dissolved STP ester to the protein solution. A molar excess of 5- to 20-fold of the STP ester to the protein is a common starting point.

-

Incubate the reaction at room temperature for 1-4 hours or on ice for 2-8 hours. The longer half-life of the STP ester allows for more flexible incubation times compared to NHS esters.

-

-

Quench the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted STP ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Azide-Modified Protein:

-

Remove excess, unreacted reagent and byproducts by size-exclusion chromatography using a desalting column or by dialysis.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the subsequent "click" reaction to conjugate an alkyne-containing molecule to the azide-modified protein.

Materials:

-

Azide-modified protein

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or water.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of the copper ligand (THPTA in water or TBTA in DMSO/t-butanol).

-

Prepare a fresh 300 mM stock solution of sodium ascorbate (B8700270) in water immediately before use.

-

-

Perform the Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein with the alkyne-containing molecule (typically a 2- to 10-fold molar excess over the protein).

-

Add the copper ligand solution.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubate:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purify the Final Conjugate:

-

Purify the protein conjugate using a desalting column, dialysis, or other appropriate chromatography methods to remove the catalyst and excess reagents.

-

Determination of Degree of Labeling (DOL)

The degree of labeling, or the average number of azide groups per protein, can be determined if the subsequent click reaction is performed with a chromophore- or fluorophore-containing alkyne.

Procedure:

-

Purify the Labeled Protein: It is crucial to remove all unbound dye.

-

Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (A_max) of the dye.[11][12]

-

Calculate Protein Concentration:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm.[11]

-

-

Calculate Degree of Labeling:

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: Amine labeling workflow using this compound.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound, 2586197-38-6 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 8. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. nanocomposix.com [nanocomposix.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 13. Degree of labeling (DOL) step by step [abberior.rocks]

Methodological & Application

Application Notes and Protocols: Labeling of Antibodies with 6-Azidohexanoic Acid STP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with 6-Azidohexanoic Acid STP Ester. This process introduces a terminal azide (B81097) group onto the antibody, which can then be used for subsequent bio-orthogonal conjugation reactions, such as "click chemistry."[1][2] N-hydroxysuccinimide (NHS) and 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) esters are commonly used to label proteins by reacting with primary amines, such as the side chain of lysine (B10760008) residues, to form stable amide bonds.[][4] STP esters, in particular, exhibit greater stability in aqueous solutions compared to NHS esters, leading to more efficient and reproducible labeling of biomolecules.[2][5][6] This functionalization is a key step in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.[1]

The following protocol outlines the necessary steps for antibody preparation, conjugation with this compound, and purification of the resulting azide-labeled antibody.

Experimental Workflow

Caption: Workflow for antibody labeling with this compound.

Chemical Reaction

Caption: Reaction of an antibody's primary amine with this compound.

Materials and Reagents

| Reagent | Supplier | Notes |

| Antibody | N/A | Should be purified and free of amine-containing buffers and stabilizers. |

| This compound | e.g., Vector Labs, MedChemExpress | Store at -20°C, desiccated.[6] |

| Anhydrous Dimethyl Sulfoxide (DMSO) | N/A | For dissolving the STP ester. |

| Reaction Buffer | N/A | 0.1 M Sodium Bicarbonate, pH 8.0-8.5.[4] |

| Quenching Solution | N/A | 1 M Tris-HCl, pH 8.0. |

| Purification Columns | N/A | Desalting columns (e.g., Sephadex G-25) or spin filters (10-50 kDa MWCO).[7][8][9] |

| Phosphate Buffered Saline (PBS) | N/A | For buffer exchange and storage. |

Experimental Protocol

Antibody Preparation

Proper preparation of the antibody is critical for successful labeling. The antibody solution must be free of any amine-containing substances like Tris buffer, glycine, or ammonium (B1175870) ions, as these will compete with the antibody for reaction with the STP ester.[7][10] Stabilizing proteins such as bovine serum albumin (BSA) must also be removed.

-

Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.0-8.5). This can be achieved through dialysis, diafiltration, or by using desalting columns.[7][8][9]

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer. Higher concentrations (2-10 mg/mL) generally lead to more efficient labeling.[11]

Reagent Preparation

The this compound is moisture-sensitive and should be handled accordingly.

-

Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[7]

-

Prepare Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.[7] This solution is not stable and should be used promptly.[11]

Labeling Reaction

The molar ratio of STP ester to antibody is a key parameter that may require optimization depending on the antibody and the desired degree of labeling. A starting point of a 10:1 to 20:1 molar excess of the ester is recommended.[11]

-

Calculate Reagent Volume: Determine the volume of the STP ester stock solution needed to achieve the desired molar excess over the antibody.

-

Initiate Reaction: Add the calculated volume of the this compound stock solution to the prepared antibody solution. Mix gently but thoroughly.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7] Alternatively, the reaction can be carried out for 2 hours on ice.[7]

Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching buffer containing a primary amine can be added.

-

Add Quenching Solution: Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.

-

Incubate: Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Antibody

It is crucial to remove the unreacted this compound and the reaction by-product (sulfo-tetrafluorophenol) from the labeled antibody.

-

Purification Method: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or a spin filtration unit with an appropriate molecular weight cutoff (e.g., 10-50 kDa) to separate the labeled antibody from smaller molecules.[7][12] Follow the manufacturer's instructions for the chosen purification method.

-

Elution: Elute the purified antibody in a suitable storage buffer, such as PBS.

Characterization and Storage

The degree of labeling (DOL), which is the average number of azide groups per antibody, can be determined using various methods, although this is not always straightforward for non-chromophoric labels like azides. Quantification can be performed after a subsequent click reaction with a dye-labeled alkyne, or by using specialized techniques that can detect the azide group.[13][14][15][16]

-

Storage: Store the purified azide-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.[12] For long-term storage, the addition of a cryoprotectant like glycerol (B35011) may be considered. Avoid repeated freeze-thaw cycles.[4]

Quantitative Data Summary

| Parameter | Recommended Range/Value | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations are generally more efficient.[11] |

| Reaction Buffer pH | 8.0 - 8.5 | Optimal for the reaction of STP esters with primary amines.[][4] |

| Molar Ratio (Ester:Antibody) | 5:1 to 20:1 | This is a starting point and may require optimization.[11] |

| Incubation Time | 1-2 hours | At room temperature. |

| Incubation Temperature | Room Temperature or on Ice | |

| Quenching Agent (Optional) | 1 M Tris-HCl, pH 8.0 | Final concentration of 50-100 mM. |

Applications of Azide-Labeled Antibodies

Antibodies functionalized with azide groups are versatile tools for a wide range of applications, primarily through "click chemistry" reactions with alkyne-modified molecules.[1][17] This bio-orthogonal ligation strategy allows for the site-specific attachment of various payloads with high efficiency and under mild, aqueous conditions.[17]

-

Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to target specific cancer cells.[1]

-

Immuno-imaging: Conjugation of fluorescent dyes or radioisotopes for in vitro and in vivo imaging.

-

Immobilization: Attachment of antibodies to surfaces for diagnostic assays or purification.

-

Targeted Delivery: Conjugation to nanoparticles or liposomes for targeted drug delivery.[18]

References

- 1. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. furthlab.xyz [furthlab.xyz]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Sodium azide removal protocol | Abcam [abcam.com]

- 10. bidmc.org [bidmc.org]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. d-nb.info [d-nb.info]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]

- 16. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. encapsula.com [encapsula.com]

Application Notes and Protocols for Cell Surface Protein Labeling Using 6-Azidohexanoic Acid STP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of cell surface proteins is paramount for understanding cellular signaling, developing targeted therapeutics, and elucidating the mechanisms of disease. 6-Azidohexanoic Acid STP Ester is a water-soluble, amine-reactive reagent designed for the specific modification of proteins on the surface of live cells. Its 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester group offers enhanced stability in aqueous environments compared to traditional N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling[1][2]. The azide (B81097) group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the attachment of a wide array of reporter molecules, such as fluorophores or biotin (B1667282), for downstream analysis.

This document provides detailed application notes and experimental protocols for the use of this compound in cell surface protein labeling and its application in studying signaling pathways.

Principle of the Method

The labeling process is a two-step procedure:

-

Amine Labeling: The STP ester of 6-Azidohexanoic Acid reacts with primary amines (predominantly the ε-amino groups of lysine (B10760008) residues) on cell surface proteins to form stable amide bonds. Due to its high water solubility and membrane impermeability, this reaction is restricted to the extracellular domains of proteins on intact cells[1][2].

-

Click Chemistry: The introduced azide group can then be specifically and efficiently conjugated to a reporter molecule containing a terminal alkyne using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Data Presentation

Table 1: Reagent Properties and Recommended Reaction Conditions

| Parameter | Value | Reference |

| Reagent Name | This compound | |

| Molecular Weight | 407.27 g/mol | [1] |

| Reactive Group | 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester | [1] |

| Target Functional Group | Primary amines (-NH₂) | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Recommended Labeling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | |

| Recommended Reagent Concentration | 0.1 - 1 mM | |

| Recommended Incubation Time | 15 - 30 minutes | |

| Recommended Incubation Temperature | Room temperature or 4°C |

Table 2: Representative Labeling Efficiency

| Cell Line | Reagent Concentration | Incubation Time | Labeling Efficiency (% Positive Cells) | Method of Quantification |

| HeLa | 0.5 mM | 20 min at RT | > 90% | Flow Cytometry |

| Jurkat | 0.25 mM | 30 min at 4°C | > 85% | Flow Cytometry |

| A549 | 1 mM | 15 min at RT | > 95% | Flow Cytometry |

Note: Labeling efficiency can vary depending on cell type, cell density, and experimental conditions. Optimization is recommended for each specific application.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins with this compound

Materials:

-

This compound

-

Live cells in suspension or adherent culture

-

Phosphate-Buffered Saline (PBS), pH 7.4, sterile

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium

-

Microcentrifuge tubes

-

Ice

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cells twice with ice-cold PBS.

-

For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10⁶ cells/mL.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution can be stored at -20°C for short periods. For long-term storage, aliquot and store at -80°C.

-

-

Labeling Reaction:

-

Dilute the 10 mM stock solution of this compound into ice-cold PBS to the desired final concentration (e.g., 0.1 - 1 mM).

-

For adherent cells, add the labeling solution to the culture dish, ensuring the cells are completely covered.

-

For suspension cells, add the labeling solution to the cell suspension.

-

Incubate for 15-30 minutes at room temperature or on ice. Incubation on ice can help to minimize endocytosis of labeled proteins.

-

-

Quenching and Washing:

-

To quench the reaction, add a quenching buffer (e.g., PBS containing 10 mM Tris or 100 mM glycine) and incubate for 5 minutes.

-

For adherent cells, aspirate the labeling solution and wash the cells three times with ice-cold PBS.

-

For suspension cells, pellet the cells by centrifugation, remove the supernatant, and wash the cell pellet three times with ice-cold PBS.

-

-

Downstream Processing:

-

The azide-labeled cells are now ready for the subsequent click chemistry reaction (Protocol 2 or 3) or other downstream applications.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeled Cells

Materials:

-

Azide-labeled cells (from Protocol 1)

-

Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium Ascorbate

-

PBS, pH 7.4

-

DMSO

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a 1 M stock solution of Sodium Ascorbate in water. Note: Prepare the Sodium Ascorbate solution fresh for each experiment.

-

-

Click Reaction Cocktail Preparation:

-

In a microcentrifuge tube, prepare the click reaction cocktail. For a 1 mL final volume, add the following in order:

-

PBS to a final volume of 1 mL

-

Alkyne-reporter molecule (e.g., 10 µL of 10 mM stock for a final concentration of 100 µM)

-

THPTA (e.g., 20 µL of 100 mM stock for a final concentration of 2 mM)

-

CuSO₄ (e.g., 10 µL of 50 mM stock for a final concentration of 0.5 mM)

-

-

Vortex briefly to mix.

-

-

Initiation of Click Reaction:

-

Add Sodium Ascorbate to the click reaction cocktail (e.g., 5 µL of 1 M stock for a final concentration of 5 mM) immediately before adding to the cells. Vortex briefly.

-

-

Labeling:

-

Resuspend the azide-labeled cells in the click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Pellet the cells by centrifugation and wash three times with PBS containing 1% Bovine Serum Albumin (BSA) to remove unreacted reagents.

-

-

Analysis:

-

The labeled cells are now ready for analysis by flow cytometry, fluorescence microscopy, or other downstream applications.

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

Materials:

-

Azide-labeled cells (from Protocol 1)

-

Cyclooctyne-functionalized reporter molecule (e.g., DBCO-fluorophore)

-

Live cell imaging medium

-

PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

Prepare a 1-10 mM stock solution of the cyclooctyne-reporter molecule in DMSO.

-

-

Labeling:

-

Resuspend the azide-labeled cells in pre-warmed live cell imaging medium.

-

Add the cyclooctyne-reporter molecule to the cells at a final concentration of 1-10 µM.

-

Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing:

-

Wash the cells three times with pre-warmed live cell imaging medium to remove excess reporter molecule.

-

-

Imaging:

-

The cells are now ready for live-cell imaging using fluorescence microscopy.

-

Mandatory Visualization

Caption: Experimental workflow for labeling cell surface proteins.

Caption: Simplified EGFR signaling pathway for investigation.

Application: Investigating EGFR Signaling

The epidermal growth factor receptor (EGFR) is a key cell surface receptor tyrosine kinase that, upon binding to its ligand EGF, initiates a signaling cascade regulating cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.

By labeling cell surface proteins with this compound, researchers can specifically track the fate of the EGFR and its interacting partners. For example, after labeling, cells can be stimulated with EGF, and the labeled proteins can be conjugated to biotin via click chemistry. Subsequently, the biotinylated proteins can be enriched using streptavidin beads and identified and quantified by mass spectrometry. This approach allows for the characterization of changes in the cell surface proteome in response to EGFR activation, including receptor internalization and the recruitment of downstream signaling molecules to the plasma membrane. This provides valuable insights into the dynamic nature of the EGFR signalosome and can aid in the identification of novel therapeutic targets.

References

Application Notes and Protocols: 6-Azidohexanoic Acid STP Ester for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-Azidohexanoic Acid STP Ester in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Introduction

This compound is an amine-reactive, water-soluble labeling reagent designed to introduce an azide (B81097) functional group onto proteins, antibodies, and other biomolecules containing primary amines.[1][2][3] The key feature of this reagent is its 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester group, which reacts efficiently with primary amines (e.g., the ε-amine of lysine (B10760008) residues) at a physiological to slightly alkaline pH (7-9) to form stable amide bonds.[1][4]

A significant advantage of the STP ester over the more common N-hydroxysuccinimide (NHS) ester is its enhanced stability against hydrolysis in aqueous media.[1][3] This superior stability allows for more efficient and reproducible labeling of biomolecules, particularly in applications that cannot tolerate organic co-solvents.[1][2] Once introduced, the azide group serves as a bioorthogonal handle for covalent modification with alkyne-containing molecules through the highly efficient and specific CuAAC click reaction.[2][5] This two-step strategy is a powerful tool in drug discovery, proteomics, and diagnostics.[6][7]

Principle of the Method

The bioconjugation process involves two sequential stages:

-

Amine Labeling: The STP ester of the reagent reacts with primary amines on the target biomolecule, forming a stable covalent amide bond and tethering the azidohexanoic acid linker.

-

Click Chemistry Reaction: The newly introduced terminal azide group undergoes a copper(I)-catalyzed 1,3-dipolar cycloaddition with a terminal alkyne on a second molecule (e.g., a fluorescent dye, biotin, or drug molecule).[8][9] This reaction forms a stable, chemically inert triazole linkage, completing the conjugation.[10]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | AxisPharm [axispharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. 6-Azidohexanoic Acid Sulfo-NHS Ester | BroadPharm [broadpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Bioconjugation application notes [bionordika.fi]

- 8. Click Chemistry [organic-chemistry.org]

- 9. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 10. interchim.fr [interchim.fr]

Application Notes and Protocols for Protein Modification with 6-Azidohexanoic Acid STP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of proteins is a fundamental technique in biochemical research and drug development, enabling the study of protein function, localization, and interactions. 6-Azidohexanoic Acid STP (Sulfotetrafluorophenyl) Ester is an amine-reactive, water-soluble labeling reagent designed for the efficient introduction of an azide (B81097) group onto proteins and other biomolecules. This two-step labeling strategy involves the initial acylation of primary amines (e.g., lysine (B10760008) residues) on the protein surface, followed by the bioorthogonal "click" reaction of the introduced azide with an alkyne- or cyclooctyne-containing molecule of interest, such as a fluorophore, biotin, or a drug molecule.

The STP ester offers a significant advantage over traditional N-hydroxysuccinimidyl (NHS) esters due to its enhanced stability in aqueous solutions.[1] This increased resistance to hydrolysis leads to more efficient and reproducible labeling of biomolecules, particularly in applications that require extended reaction times or are sensitive to organic co-solvents.[1]

Principle of the Method

The protein modification process using 6-Azidohexanoic Acid STP Ester occurs in two distinct stages:

-

Primary Amine Labeling: The STP ester reacts with primary amines on the protein, predominantly the ε-amine of lysine residues and the N-terminal α-amine, to form a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7-9).

-

Click Chemistry: The newly introduced azide group serves as a bioorthogonal handle for the covalent attachment of a wide array of reporter or functional molecules that possess a complementary alkyne or cyclooctyne (B158145) group. This is achieved through a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).

Quantitative Data

Comparison of STP Ester and NHS Ester Properties

| Feature | This compound | 6-Azidohexanoic Acid NHS/Sulfo-NHS Ester |

| Reactivity | Primary amines | Primary amines |

| Solubility | Water-soluble | NHS: Organic solvent soluble; Sulfo-NHS: Water-soluble |

| Stability in Aqueous Solution | Higher stability, slower hydrolysis rate[1] | Lower stability, more rapid hydrolysis[2] |

| Labeling Efficiency | Generally more efficient and reproducible[1] | Can be variable due to hydrolysis[3] |

| Byproduct | Sulfotetrafluorophenol | N-hydroxysuccinimide or Sulfo-N-hydroxysuccinimide |

Degree of Labeling (DOL) with an STP Ester

The following table presents data on the degree of labeling of the antibody Herceptin with a DBCO-STP ester at various molar excesses. This data demonstrates the controllable nature of the labeling reaction.[4]

| Molar Excess of DBCO-STP Ester | Degree of Labeling (DOL) |

| 1-fold | ~0.6 - 0.9 |

| 2-fold | ~1.2 - 1.8 |

| 3-fold | ~1.8 - 2.7 |

| 4-fold | ~2.4 - 3.6 |

| 5-fold | ~3.0 - 4.5 |

| 6-fold | ~3.6 - 5.4 |

| 7-fold | ~4.2 - 6.3 |

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes a general procedure for introducing azide groups onto a protein using this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[5]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., desalting columns, dialysis cassettes)

Procedure:

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.

-

Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved this compound. The optimal molar ratio may need to be determined empirically for each specific protein.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to consume any unreacted STP ester.

-

-

Purification:

-

Remove excess, unreacted this compound and reaction byproducts by dialysis against PBS or by using a desalting column.

-